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An In-depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Naphthol
Green B

For Researchers, Scientists, and Drug Development Professionals

Introduction
Naphthol Green B (C.I. 10020; Acid Green 1) is a synthetic, water-soluble nitroso dye

belonging to the metal-complex class of colorants. Structurally, it is the trisodium salt of the

iron(III) complex of 6-hydroxy-5-nitrosonaphthalene-2-sulfonic acid.[1] The central iron atom is

coordinated by three bidentate ligands, forming a stable, vibrant green compound.[1]

In the laboratory, Naphthol Green B is widely used as a biological stain, particularly in

histology for staining collagen and as a counterstain in various polychrome staining methods.

[1] Its industrial applications include the dyeing of wool, silk, nylon, and paper.[2][3] Given its

utility, the ability to synthesize and purify Naphthol Green B on a laboratory scale is a valuable

capability for research and development.

This technical guide provides a comprehensive overview of the synthesis and purification of

Naphthol Green B for laboratory use. It includes detailed experimental protocols, quantitative

data, and workflow visualizations to assist researchers in producing a high-purity compound

suitable for scientific applications.
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A summary of the key properties of Naphthol Green B is presented below. This data is

essential for its handling, synthesis, and characterization.

Property Value Reference(s)

IUPAC Name

trisodium; iron(3+); 6-hydroxy-

5-nitrosonaphthalene-2-

sulfonate

[1]

Common Names
Naphthol Green B, Acid Green

1, C.I. 10020
[2][4]

CAS Number 19381-50-1 [2][3][4]

Molecular Formula C₃₀H₁₅FeN₃Na₃O₁₅S₃ [2]

Molecular Weight 878.46 g/mol [2]

Appearance Dark green to black powder [3]

λmax (in water) 714 nm [1]

Solubility

Soluble in water; moderately

soluble in methanol; insoluble

in glacial acetic acid and non-

polar solvents.

[5]

Synthesis of Naphthol Green B
The synthesis of Naphthol Green B is a three-step process starting from 2-naphthol. The

overall workflow involves sulfonation, nitrosation to form the ligand, and subsequent

complexation with an iron(III) salt.
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Step 1: Sulfonation

Step 2: Nitrosation

Step 3: Iron (III) Complexation

2-Naphthol

Heat (100-110°C)

Conc. H₂SO₄

2-Naphthol-6-sulfonic acid
(Schaeffer's Acid)

Schaeffer's Acid

Acidic Solution (0-5°C)

Sodium Nitrite (NaNO₂)

6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid
(Ligand)

Ligand (3 equiv.)

Aqueous Solution (pH adjustment)

Ferric Chloride (FeCl₃)

Crude Naphthol Green B

Click to download full resolution via product page

Caption: Synthesis workflow for Naphthol Green B.
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Experimental Protocols
3.1.1 Step 1: Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's acid)

This procedure is adapted from established methods for the sulfonation of 2-naphthol.[6][7]

Materials:

2-Naphthol (144.17 g/mol )

Concentrated Sulfuric Acid (98%)

Sodium Chloride (NaCl)

Deionized Water

Procedure:

Place 100 g of concentrated sulfuric acid into a 250 mL three-necked flask equipped with a

mechanical stirrer, thermometer, and dropping funnel.

Gently heat the acid to 90-100°C in a water bath.

Slowly add 50 g (0.347 mol) of powdered 2-naphthol to the stirred acid over 30 minutes,

maintaining the temperature at 100-105°C.

After the addition is complete, continue stirring the mixture at 105-110°C for 2 hours.

Allow the reaction mixture to cool to approximately 70°C. Carefully and slowly pour the

warm mixture into 500 mL of cold deionized water with vigorous stirring.

Heat the diluted solution to boiling to ensure all sulfonic acids are dissolved.

Add 75 g of sodium chloride to the hot solution to salt out the sodium salt of 2-naphthol-6-

sulfonic acid (Schaeffer's salt).

Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.
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Collect the precipitated Schaeffer's salt by vacuum filtration, wash the filter cake with a

cold 10% NaCl solution, and dry. The product is used directly in the next step.

3.1.2 Step 2: Synthesis of 6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid

This protocol is based on the standard nitrosation reaction of phenols, adapted for Schaeffer's

acid.[8]

Materials:

Schaeffer's salt (from Step 1)

Sodium Nitrite (NaNO₂) (69.00 g/mol )

Concentrated Sulfuric Acid (98%)

Deionized Water, Ice

Procedure:

In a 1 L beaker, dissolve 50 g (approx. 0.20 mol, assuming some moisture) of the crude

Schaeffer's salt in 400 mL of deionized water. If necessary, warm gently to dissolve. Cool

the solution to 0-5°C in an ice-salt bath.

In a separate beaker, dissolve 15 g (0.217 mol) of sodium nitrite in 50 mL of deionized

water.

Slowly add the sodium nitrite solution to the stirred Schaeffer's salt solution, keeping the

temperature below 5°C.

Prepare a dilute sulfuric acid solution by slowly adding 20 mL of concentrated H₂SO₄ to

100 g of crushed ice.

Add this cold, dilute sulfuric acid dropwise to the reaction mixture over 1 hour. Maintain the

temperature at 0-5°C throughout the addition. The solution should remain acidic to Congo

red paper.
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After the addition is complete, stir the mixture for an additional 2 hours at 0-5°C. A

yellowish precipitate of the nitroso-ligand should form.

Collect the product by vacuum filtration, wash thoroughly with ice-cold water until the

washings are neutral, and use the moist filter cake directly in the next step.

3.1.3 Step 3: Synthesis of Naphthol Green B (Iron Complexation)

This procedure is based on the principles of coordination chemistry for forming iron(III)

complexes.[2][3]

Materials:

Moist 6-Hydroxy-5-nitrosonaphthalene-2-sulfonic acid (from Step 2)

Ferric Chloride Hexahydrate (FeCl₃·6H₂O) (270.30 g/mol )

Sodium Hydroxide (NaOH)

Deionized Water

Procedure:

Transfer the moist filter cake of the nitroso-ligand (approx. 0.20 mol) into a 1 L beaker

containing 500 mL of deionized water. Stir to form a suspension.

Slowly add a 10% NaOH solution dropwise until the ligand dissolves completely and the

solution becomes slightly alkaline (pH 8-9).

In a separate beaker, dissolve 18 g (0.067 mol) of ferric chloride hexahydrate in 100 mL of

deionized water. This provides a 3:1 molar ratio of ligand to iron.

Slowly add the ferric chloride solution to the stirred ligand solution over 30 minutes. A deep

green color should develop immediately.

Gently heat the mixture to 60-70°C and stir for 1 hour to ensure complete complexation.
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Allow the solution to cool to room temperature. The crude Naphthol Green B will be

purified from this solution.

Purification and Analysis
Purification of the crude Naphthol Green B is necessary to remove unreacted starting

materials and side products. The primary method is recrystallization, followed by purity analysis

using spectroscopic and chromatographic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://www.benchchem.com/product/b12859161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12859161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification

Purity Analysis
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Caption: Purification and analysis workflow for Naphthol Green B.
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Experimental Protocols
4.1.1 Purification by Recrystallization

This protocol utilizes a mixed solvent system of water and ethanol, leveraging the high solubility

of Naphthol Green B in hot water and its reduced solubility upon addition of ethanol and

cooling.[5]

Materials:

Crude Naphthol Green B solution (from Step 3.1.3)

Ethanol (95%)

Deionized Water

Procedure:

Heat the crude Naphthol Green B solution to 80-90°C with stirring.

Slowly add 95% ethanol to the hot solution until the solution becomes slightly turbid (the

"cloud point").

Add a small amount of hot deionized water dropwise until the solution becomes clear

again.

Remove the beaker from heat, cover it with a watch glass, and allow it to cool slowly to

room temperature.

Once at room temperature, place the beaker in an ice bath for at least 1 hour to maximize

crystal formation.

Collect the dark green crystals by vacuum filtration.

Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture.

Dry the purified crystals in a vacuum oven at 50-60°C.

4.1.2 Purity Analysis by UV-Visible Spectroscopy
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Procedure:

Prepare a stock solution of the purified Naphthol Green B in deionized water (e.g., 10

mg/L).

Record the UV-Vis spectrum from 400 nm to 800 nm using a spectrophotometer.

Confirm that the wavelength of maximum absorbance (λmax) is at or near 714 nm.[1]

The absence of significant secondary peaks indicates a high degree of purity.

4.1.3 Purity Analysis by Thin-Layer Chromatography (TLC)

Materials:

Silica gel TLC plates

Developing Chamber

Mobile Phase: A mixture of n-butanol, ethanol, and 2% aqueous ammonia (e.g., in a 3:1:1

v/v/v ratio).

Procedure:

Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5

cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with

a lid.

Dissolve a small amount of the purified Naphthol Green B in deionized water to create a

concentrated sample solution.

Using a capillary tube, spot the solution onto the pencil baseline of a silica gel TLC plate.

Place the plate in the developing chamber and allow the solvent front to travel up the plate

until it is about 1 cm from the top.

Remove the plate, mark the solvent front with a pencil, and allow it to dry.
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A pure sample should ideally show a single spot. The presence of multiple spots indicates

impurities. Calculate the Retention Factor (Rf) for the main spot for documentation.

Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and

purification of Naphthol Green B on a laboratory scale. The three-step synthesis, beginning

with the sulfonation of 2-naphthol, followed by nitrosation and iron(III) complexation, yields a

crude product that can be effectively purified by recrystallization. Subsequent analysis by UV-

Vis spectroscopy and TLC confirms the identity and purity of the final compound. By following

these methodologies, researchers can produce high-quality Naphthol Green B suitable for

demanding applications in histology, cell biology, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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